molecular formula C9H10Cl2O B1529749 1-(2,6-Dichlorophenyl)propan-2-ol CAS No. 1175301-17-3

1-(2,6-Dichlorophenyl)propan-2-ol

Cat. No. B1529749
CAS RN: 1175301-17-3
M. Wt: 205.08 g/mol
InChI Key: IBZNHQGQLNNWPH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 . It is used in scientific research due to its diverse applications. It serves as a valuable building block for synthesizing pharmaceuticals, agrochemicals, and polymers.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.08 . Other physical and chemical properties such as boiling point, melting point, solubility, and specific gravity are not provided in the search results.

Scientific Research Applications

Synthesis and Antifungal Evaluation

One notable study involves the synthesis of derivatives containing the 1-(2,6-Dichlorophenyl)propan-2-ol moiety, specifically focusing on their antifungal activities. For example, the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition demonstrated significant antifungal potential against various Candida species. This research suggests that structural modifications involving halogen substitution could enhance antifungal efficacy, offering a pathway to new drug candidates [Lima-Neto et al., 2012].

Photoinduced Reactivity in Polymerization

Another study explored the photoinduced reactivity of certain compounds, including this compound, in the context of radical polymerizations. This research demonstrated that the presence of an efficient hydrogen donor, such as propan-2-ol, is crucial for successful radical polymerizations, highlighting the compound's role in initiating two-photon-induced radical polymerizations [Rosspeintner et al., 2009].

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of chalcone derivatives incorporating the this compound framework have been investigated, revealing insights into intermolecular interactions and molecular geometry. Such studies are essential for understanding the structural basis of potential biological activity and for the development of new materials [Salian et al., 2018].

Catalytic Applications in Transfer Hydrogenation

Research into ionic liquid-based Ru(II)–phosphinite compounds, including those derived from this compound, has shown promising results in the catalytic transfer hydrogenation of ketones. This work underscores the compound's versatility and potential in catalysis, with specific catalysts achieving high conversions and serving as efficient catalysts in transfer hydrogenation reactions [Aydemir et al., 2014].

Mechanisms of Dioxin Formation

A study on the mechanisms of dioxin formation from the high-temperature oxidation of chlorophenol precursors, including this compound, provides critical insights into environmental science. Understanding how dioxins form under various conditions can inform strategies to mitigate their production during waste incineration and other industrial processes [Evans & Dellinger, 2005].

Safety and Hazards

While specific safety and hazard information for 1-(2,6-Dichlorophenyl)propan-2-ol is not available in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from heat, sparks, and open flames .

properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNHQGQLNNWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175301-17-3
Record name 1-(2,6-dichlorophenyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

General Procedure GG: To a solution of 2,6-dichlorophenylacetone (500.00 mg, 2.46 mmol) in MeOH (5.0 mL) was added sodium borohydride (112 mg, 2.96 mmol) in small portions. The reaction mixture was allowed to stir overnight at rt. The reaction was monitored by TLC analysis on silica gel plates using Hexane/EtOAc (70:30) as eluent. The reaction mixture was quenched with aq. sat. NH4Cl (15 mL) and extracted with EtOAc (50 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered. The solvent was removed under reduced pressure to give a colorless oil. The crude material was purified by silica gel chromatography using Hexane/EtOAc (70:30) as eluent to obtain the desired product as a colorless oil. 1H NMR (CDCl3, 400 MHz): δ=1.33 (d, J=6.1 Hz, 3H), 1.49 (d, J=5.3 Hz, 1H), 3.08-3.22 (m, 2H), 4.18-4.29 (m, 1H), 7.09-7.14 (m, 1H), 7.31 (s, 1H), 7.33 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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